molecular formula C39H68N7O17P3S B156966 oleoyl-CoA CAS No. 1716-06-9

oleoyl-CoA

Cat. No. B156966
CAS RN: 1716-06-9
M. Wt: 1032 g/mol
InChI Key: XDUHQPOXLUAVEE-BPMMELMSSA-N
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Description

Oleoyl-CoA is a fatty acyl-CoA derivative that plays a significant role in various metabolic processes. It is involved in the inhibition of enzymes such as adenine nucleotide translocase in rat liver mitochondria, which affects the translocation of adenine nucleotides through the mitochondrial membrane and can induce a transition from state 3 to state 4 respiration . Oleoyl-CoA is also the major de novo product of the stearoyl-CoA desaturase 1 gene isoform and serves as a substrate for the biosynthesis of specific lipids, such as the Harderian gland 1-alkyl-2,3-diacylglycerol in mice .

Synthesis Analysis

Oleoyl-CoA can be synthesized through the action of stearoyl-CoA desaturase (SCD), which converts stearoyl-CoA to oleoyl-CoA. This process is crucial for the production of 1-alkyl-2,3-diacylglycerol in the Harderian gland of mice, and the absence of SCD1 results in a significant reduction of this lipid . Additionally, oleoyl-CoA can be synthesized from oleic acid and thionyl dichloride, followed by a reaction with chitosan to obtain oleoyl chitosan .

Molecular Structure Analysis

The molecular structure of oleoyl-CoA includes an oleoyl group, which is a monounsaturated fatty acid chain, attached to coenzyme A. The presence of the oleoyl group imparts hydrophobic characteristics, while the coenzyme A moiety provides specificity for interactions with enzymes and other molecules within the cell .

Chemical Reactions Analysis

Oleoyl-CoA is involved in various chemical reactions, including the inhibition of citrate synthase, which suggests a regulatory role for oleoyl-CoA as a negative effector for this enzyme . It is also a substrate for the biosynthesis of linoleate from oleoyl-phosphatidylcholine in microsomes of developing safflower seeds . Furthermore, oleoyl-CoA can be converted into oleoyl-diethanolamide through an enzymatic amidification process with diethanolamine, using lipase as a biocatalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of oleoyl-CoA are influenced by its amphipathic nature, with both hydrophobic and hydrophilic regions. It is a good detergent, with critical micelle concentrations indicating its ability to form micelles in aqueous solutions . Oleoyl-CoA's hydrophobic oleoyl chain allows it to interact with lipid membranes and participate in lipid metabolism . The synthesis of water-soluble derivatives, such as oleoyl acetyl chitosan, demonstrates the versatility of oleoyl-CoA in forming derivatives with different solubility properties .

Scientific Research Applications

Interaction with Phosphatidylcholine Bilayers and Serum Albumin

Oleoyl-CoA interacts with phosphatidylcholine (PC) vesicles and bovine serum albumin (BSA), as studied through NMR spectroscopy. These interactions, crucial for understanding cell membrane dynamics and protein binding, indicate that oleoyl-CoA binds to small unilamellar PC vesicles and BSA, altering their chemical properties (Boylan & Hamilton, 1992).

Metabolism in Soybean Genotypes

Research on oleoyl-CoA metabolism in soybean genotypes reveals differences in the esterification rates of oleoyl-CoA to lysophosphatides and its role in fatty acid desaturation, which is key to understanding plant lipid metabolism (Martin & Rinne, 1986).

Role in Microsomal Oleate Desaturase in Leaves

Oleoyl-CoA participates in the desaturation process in plant leaves, as evidenced by studies on pea-leaf homogenates. This process is essential for the biosynthesis of linoleic acid, impacting plant growth and development (Slack, Roughan, & Terpstra, 1976).

Influence on Mitochondrial Function

Oleoyl-CoA affects mitochondrial functions, including adenine nucleotide translocase activity. This reveals its potential role in regulating metabolic states in rat liver mitochondria (Shug, Lerner, Elson, & Shrago, 1971).

Oleoyl Phosphatidylcholine Desaturase in Safflower

Research on safflower cotyledons indicates that oleoyl-CoA is involved in the conversion of oleate to linoleate in microsomal preparations, a crucial step for the biosynthesis of essential fatty acids (Slack, Roughan, & Browse, 1979).

Oleamide Synthesizing Activity

In rat tissues, oleoyl-CoA is a substrate for the synthesis of oleamide, a lipid signaling molecule involved in various physiological processes. This discovery is significant for understanding biochemical pathways related to sleep and thermoregulation (Driscoll, Chaturvedi, & Mueller, 2007).

Linking Metabolism to KATP Channels in the Heart

Oleoyl-CoA directly links fatty acid metabolism to KATP channel activity in cardiac muscle cells, highlighting its significant role in cardiovascular physiology (Liu, Hanley, Ray, & Daut, 2001).

Glycerol-3-Phosphate Acyltransferase and Monoacylglycerol-3-Phosphate Acyltransferase Specificities

Oleoyl-CoA's role in glycerolipid synthesis in chloroplasts, as studied in pea and spinach, is crucial for understanding plant lipid metabolism and photosynthesis (Frentzen, Heinz, McKeon, & Stumpf, 2005).

Future Directions

Research on oleoyl-CoA could focus on its role in plant defense against stress (biological and abiotic stress) and its potential for improving the level of ricinoleic acid in transgenic crops . Further studies could also explore its role in regulating biotic and abiotic stresses .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11-/t28-,32-,33-,34+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUHQPOXLUAVEE-BPMMELMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318533
Record name Oleoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1032.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

oleoyl-CoA

CAS RN

1716-06-9
Record name Oleoyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1716-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-oleoylcoenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oleyl coenzyme A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPV646A327
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oleoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,820
Citations
FM Gribble, P Proks, BE Corkey, FM Ashcroft - Journal of Biological …, 1998 - ASBMB
… oleoyl-CoA and diazoxide may act by different mechanisms. In this paper, we show that oleoyl-CoA … Activation by oleoyl-CoA is not observed for a related member of the inward rectifier K…
Number of citations: 182 www.jbc.org
KC Leung, HY Li, G Mishra, ML Chye - Plant Molecular Biology, 2005 - Springer
… were impaired in oleoyl-CoA binding. Hence, … oleoyl-CoA. Their predicted cytosol localization suggests that they could maintain an oleoyl-CoA pool in the cytosol or transport oleoyl-CoA …
Number of citations: 104 link.springer.com
M Miyazaki, HJ Kim, WC Man, JM Ntambi - Journal of Biological Chemistry, 2001 - ASBMB
1-Alkyl-2,3-diacylglycerol (ADG) is a unique neutral lipid found in the eyeball-associated Harderian gland (HG) of the mouse and acts as a lubricant to facilitate eyelid movement. We …
Number of citations: 128 www.jbc.org
S Stymne, LÅ APPELQVIST - European journal of biochemistry, 1978 - Wiley Online Library
… , which strongly suggest that oleoyl-CoA is first incorporated … with a study of the oleoyl-CoA desaturase in the microsomes of … Stumpf [l], that oleoyl-CoA is the immediate substrate for the …
Number of citations: 226 febs.onlinelibrary.wiley.com
KH Hsu, GL Powell - … of the National Academy of Sciences, 1975 - National Acad Sciences
… the adenine moiety of oleoyl-CoA and citrate … oleoyl-CoA is not the sole cause of the fatty acyl-CoA inhibition of citrate synthase. These results support a physiological role for oleoyl-CoA …
Number of citations: 67 www.pnas.org
F Domergue, S Chevalier, X Santarelli… - European journal of …, 1999 - Wiley Online Library
… , and that oleoyl-CoA under these … oleoyl-CoA elongation or ATP-dependent elongation of endogenous substrates, and (b) the effect of ATP on oleoyl-CoA elongation or oleoyl-CoA …
Number of citations: 30 febs.onlinelibrary.wiley.com
RR Schmidt, M Fulda, MV Paul… - Proceedings of the …, 2018 - National Acad Sciences
… We reveal that oleoyl-CoA has a moonlighting function in an energy (ATP)-dependent signal transduction pathway in plants, and we provide a model that explains how diminishing …
Number of citations: 60 www.pnas.org
A Shug, E Lerner, C Elson, E Shrago - Biochemical and biophysical …, 1971 - Elsevier
… oleoyl CoA can be reversed only when carnitine is added to augment oxidation of the CoA ester. The slow rate of respiration and sluggish response to ADP in oleoyl CoA … by oleoyl CoA …
Number of citations: 199 www.sciencedirect.com
S Xiao, QF Chen, ML Chye - Plant Physiology and Biochemistry, 2009 - Elsevier
… ACBP5 proteins bind [ 14 C]oleoyl-CoA esters better than recombinant ACBP6, suggesting … candidates for the intracellular transport of oleoyl-CoA ester exported from the chloroplast to …
Number of citations: 56 www.sciencedirect.com
A Hlousek‐Radojcic, H Imai, JG Jaworski - The Plant Journal, 1995 - Wiley Online Library
… , 1991) it is generally accepted that oleoyl-CoA is a substrate for the elongation reaction. … napus, we were not able to demonstrate any requirement for oleoyl-CoA. Consequently, we …
Number of citations: 32 onlinelibrary.wiley.com

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